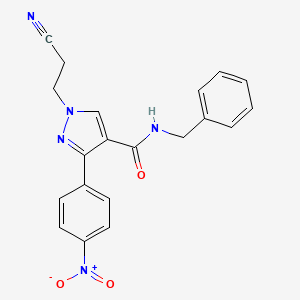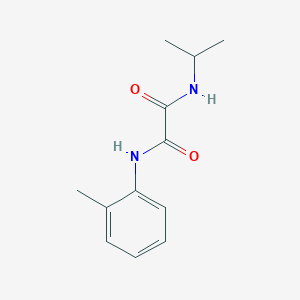
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative. It is also known by other names such as 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one and Pyrazoline G. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-5-pyrazolone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several scientific research applications:
Anticancer Activity: Derivatives of this compound have shown significant anticancer activity against various cancer cell lines, suggesting potential for lung cancer inhibitory agents.
Antimicrobial and Antioxidant Properties: Certain derivatives exhibit notable antimicrobial and antioxidant activities, making them potential candidates for developing antimicrobial and antioxidant agents.
Antidiabetic Activity: Some derivatives, specifically in the form of sulfonylureas, have been explored for their antidiabetic activities.
Anti-Inflammatory Properties:
Inhibition of Carbonic Anhydrase: Certain synthesized compounds in this class have shown inhibition of carbonic anhydrase isozymes, which could be relevant in various medical conditions.
Mecanismo De Acción
The mechanism of action of 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycaemic activity is based on the response to oral glucose overcharge . The compound may modulate the activity of enzymes such as p300/cbp, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid include:
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has hypoglycaemic activity and follows a mechanism based on the response to oral glucose overcharge.
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
The uniqueness of this compound lies in its diverse range of applications and its ability to interact with multiple molecular targets, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
5-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-11-9-16(19)18(17-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-8,10H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZMWEGRHUMYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-BENZYLPYRROLIDINE-2,5-DIONE](/img/structure/B4900356.png)
![N-[3-(5-chloropyridin-3-yl)oxy-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4900380.png)


![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)
![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)

![Methyl 4-[2-hydroxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propoxy]benzoate;iodide](/img/structure/B4900435.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4900447.png)
![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)
